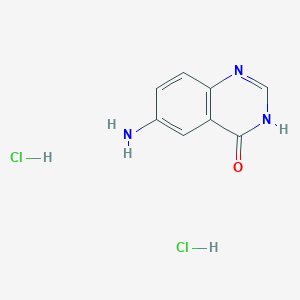

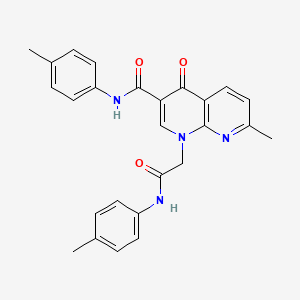

![molecular formula C18H13N3O B2858433 3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one CAS No. 94496-10-3](/img/structure/B2858433.png)

3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one” is a type of quinoxalinone, which is a class of organic compounds. Quinoxalinones have attracted considerable attention due to their diverse biological activities and chemical properties .

Synthesis Analysis

Quinoxalinones can be synthesized by treatment of 2-(N-Boc-amino)phenylisocyanide with carboxylic acids and glyoxylic acids, respectively via two-component coupling, deprotection, and intermolecular cyclization . Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions .Molecular Structure Analysis

The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile (AP-PhCN) were studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis

The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .科学的研究の応用

Arylation

Arylation refers to the introduction of an aryl group into a molecule. For quinoxalin-2(1H)-ones, arylation can be achieved through C-3 arylation protocols with arylhydrazines and aryl boronic acids, using K2S2O8 as an efficient oxidant. This process is significant in the synthesis of 3-arylquinoxalin-2(1H)-ones, which are valuable in various chemical and pharmaceutical applications .

Alkylation

Alkylation involves adding an alkyl group to a molecule. The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation allows for alkylation, which enhances the molecule’s potential for biological activity and expands its utility in medicinal chemistry .

Acylation

Acylation is the process of adding an acyl group to a compound. For quinoxalin-2(1H)-ones, acylation can improve pharmacokinetic properties and is used in the development of new therapeutic agents with improved efficacy and safety profiles .

Alkoxycarbonylation

This chemical reaction introduces an alkoxycarbonyl group into a molecule. It’s a valuable transformation in organic synthesis, leading to the production of esters and carbamates, which are important in the manufacture of polymers and pharmaceuticals .

Amination

Amination is the introduction of an amino group into an organic compound. It’s a key step in the synthesis of many pharmaceuticals, as amino groups are essential components of drugs that target a wide range of biological pathways .

Amidation

Amidation involves the formation of an amide bond between a carboxylic acid and an amine. This reaction is crucial for the synthesis of peptides and amide-based drugs, which are common in various therapeutic areas .

Phosphonation

Phosphonation is the addition of a phosphonate group to a molecule. It’s used in the synthesis of organophosphorus compounds, which have applications in agriculture, medicinal chemistry, and materials science. Visible-light induced phosphonation of quinoxalines and quinoxalin-2(1H)-ones has been described, utilizing aerobic oxygen as a green oxidant .

作用機序

Target of Action

Quinoxalin-2(1h)-ones, the core structure of this compound, are known for their diverse biological activities .

Mode of Action

The direct c3-functionalization of quinoxalin-2(1h)-ones via c–h bond activation has been a focus of recent research due to their diverse biological activities and chemical properties .

Biochemical Pathways

The direct c3-functionalization of quinoxalin-2(1h)-ones has been associated with various biological activities .

Result of Action

The diverse biological activities of quinoxalin-2(1h)-ones suggest that they may have significant effects at the molecular and cellular levels .

将来の方向性

The future directions in the research of quinoxalin-2(1H)-ones involve the development of various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, providing an environmentally benign synthetic route in organic chemistry .

特性

IUPAC Name |

3-(2-aminophenyl)-1H-benzo[g]quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c19-14-8-4-3-7-13(14)17-18(22)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10H,19H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXYNQDLLRNQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)C4=CC=CC=C4N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

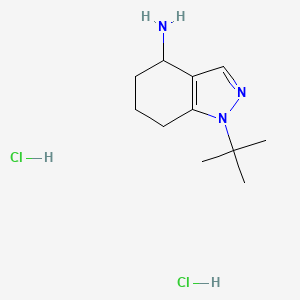

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2858353.png)

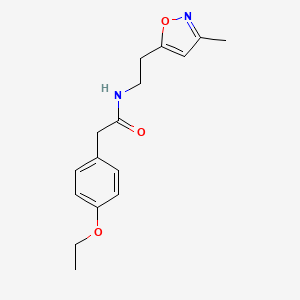

![Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2858359.png)

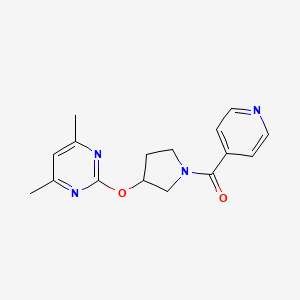

![N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2858361.png)

![2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B2858365.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2858369.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2858373.png)